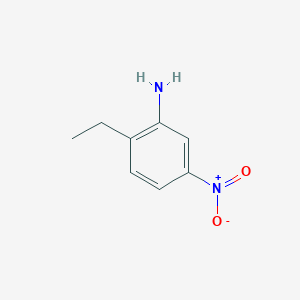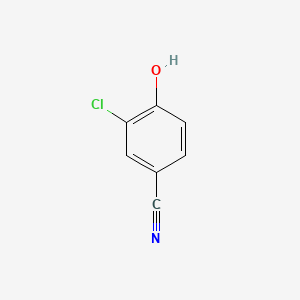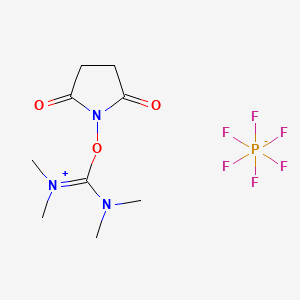
Ethynyl(diphenyl)phosphine Oxide
Overview
Description
Ethynyl(diphenyl)phosphine Oxide (C14H11OP) is an organophosphorus compound characterized by the presence of a phosphine oxide group attached to an ethynyl group and two phenyl rings. This compound is known for its unique chemical properties and has garnered interest in various fields of scientific research due to its versatility and reactivity .
Mechanism of Action
Target of Action
Ethynyl(diphenyl)phosphine Oxide, also known as Phosphine oxide, ethynyldiphenyl- or [ethynyl(phenyl)phosphoryl]benzene, is a chemical compound that primarily targets phosphine oxides . Phosphine oxides are widely used in two main domains: ligands in organometallic catalysis and organocatalysis .
Mode of Action
The compound interacts with its targets through a process known as reduction . The simplest method to obtain phosphines is the reduction of phosphine oxides . The essential difficulty is the strength of the P-O bond which involves new procedures to maintain a high chemio- and stereoselectivity .
Biochemical Pathways
The reduction of phosphine oxides to phosphines is a key biochemical pathway affected by this compound . This process can lead to many unprecedented activation modes and reactions .
Pharmacokinetics
The compound’s high polarity enables easy separation of the desired products from the lower polar hydrocarbon byproducts .
Result of Action
The result of the compound’s action is the production of phosphines from phosphine oxides . This process is crucial in the development of asymmetric catalysis .
Action Environment
The action of this compound is influenced by environmental factors. The compound is air-sensitive and should be stored under inert gas . It is recommended to store the compound in a cool and dark place, below 15°C .
Biochemical Analysis
Biochemical Properties
Ethynyl(diphenyl)phosphine oxide plays a significant role in biochemical reactions, particularly in the context of enzyme interactions and protein modifications. This compound is known to interact with various enzymes, including those involved in phosphorylation and dephosphorylation processes. The phosphoryl group in this compound can act as a substrate or inhibitor for enzymes such as kinases and phosphatases, influencing their activity and, consequently, the phosphorylation state of target proteins. Additionally, this compound can form covalent bonds with cysteine residues in proteins, leading to modifications that affect protein function and stability .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. In particular, this compound has been shown to influence cell signaling pathways by modulating the activity of key signaling proteins. For instance, this compound can inhibit the activity of protein tyrosine phosphatases, leading to increased phosphorylation of tyrosine residues on signaling proteins and altered downstream signaling events. This modulation of cell signaling pathways can impact gene expression, cellular metabolism, and overall cell function. Furthermore, this compound has been observed to induce apoptosis in certain cell types by disrupting mitochondrial function and promoting the release of pro-apoptotic factors .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to the active sites of enzymes, either as a substrate or an inhibitor, thereby modulating their activity. For example, this compound can inhibit the activity of protein tyrosine phosphatases by forming a covalent bond with the catalytic cysteine residue, preventing the dephosphorylation of target proteins. Additionally, this compound can interact with transcription factors, altering their ability to bind to DNA and regulate gene expression. These interactions can lead to changes in the expression of genes involved in cell growth, differentiation, and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air. The degradation products of this compound can have different biochemical properties and may influence cellular function in distinct ways. Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular processes, including sustained changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, this compound can modulate enzyme activity and cell signaling pathways without causing significant toxicity. At higher doses, this compound can induce toxic effects, including oxidative stress, mitochondrial dysfunction, and apoptosis. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable biological response. Toxicological studies have indicated that high doses of this compound can lead to adverse effects on liver and kidney function in animal models .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to its interactions with enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated and oxidized metabolites. These metabolites can further interact with other enzymes, influencing metabolic flux and the levels of various metabolites. Additionally, this compound can affect the activity of enzymes involved in the synthesis and degradation of lipids, proteins, and nucleic acids, thereby impacting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. This compound can bind to albumin and other plasma proteins, facilitating its transport in the bloodstream. Once inside cells, this compound can be transported to different cellular compartments, including the cytoplasm, nucleus, and mitochondria. The localization and accumulation of this compound within specific cellular compartments can influence its biochemical activity and interactions with target biomolecules .
Subcellular Localization
The subcellular localization of this compound is influenced by various targeting signals and post-translational modifications. This compound can be directed to specific organelles, such as the mitochondria, through the presence of mitochondrial targeting sequences. Additionally, this compound can undergo phosphorylation and other post-translational modifications that affect its localization and function. The subcellular distribution of this compound can impact its ability to interact with target proteins and exert its biochemical effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethynyl(diphenyl)phosphine Oxide can be synthesized through several methods. One common approach involves the reaction of diphenylphosphine with acetylene under controlled conditions. The reaction typically requires a catalyst, such as a transition metal complex, to facilitate the formation of the ethynyl group. The reaction is carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods: Industrial production of phosphine oxide, ethynyldiphenyl- often involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production process, making it more cost-effective and scalable .
Chemical Reactions Analysis
Types of Reactions: Ethynyl(diphenyl)phosphine Oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the phosphine oxide group back to a phosphine group.
Substitution: The ethynyl group can participate in substitution reactions, leading to the formation of new compounds
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as phenylsilane and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and organometallic compounds are employed in substitution reactions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phosphine oxides with different substituents, while reduction can regenerate the parent phosphine compound .
Scientific Research Applications
Ethynyl(diphenyl)phosphine Oxide has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with various biological targets.
Industry: It is used in the production of advanced materials and as a catalyst in industrial processes .
Comparison with Similar Compounds
Triphenylphosphine oxide: Similar in structure but lacks the ethynyl group.
Aminophosphine oxides: Contain amino groups instead of ethynyl groups.
Phosphinidene oxides: Highly reactive and typically studied under low-temperature conditions
Uniqueness: Ethynyl(diphenyl)phosphine Oxide is unique due to the presence of both the ethynyl and phosphine oxide groups, which confer distinct reactivity and versatility. This combination allows it to participate in a wide range of chemical reactions and makes it valuable in various scientific and industrial applications .
Properties
IUPAC Name |
[ethynyl(phenyl)phosphoryl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11OP/c1-2-16(15,13-9-5-3-6-10-13)14-11-7-4-8-12-14/h1,3-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVERTYATJOQUGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CP(=O)(C1=CC=CC=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11OP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70450932 | |
| Record name | Phosphine oxide, ethynyldiphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70450932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6104-48-9 | |
| Record name | Phosphine oxide, ethynyldiphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70450932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethynyl(diphenyl)phosphine Oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[12]Cycloparaphenylene](/img/structure/B1661916.png)
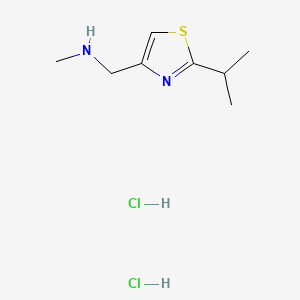
![2,5-Bis(2-ethylhexyl)-3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B1661918.png)
![5-(2-Ethylhexyl)-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione](/img/structure/B1661919.png)
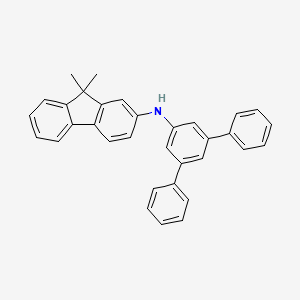

![trimethyl-[5-[5-(5-trimethylstannylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]stannane](/img/structure/B1661923.png)
